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molecular formula C11H6ClNO3 B8760557 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl chloride CAS No. 29305-46-2

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl chloride

Cat. No. B8760557
M. Wt: 235.62 g/mol
InChI Key: BCHKIOWPKLJEKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06300456B1

Procedure details

A mixture of one molar equivalent of N-(4-carboxyphenyl)maleimide is reacted with excess thionyl chloride at 50° C. for three hours. The excess thionyl chloride is distilled off, and the residual product recrystallized from benzene to obtain pure N-(4-(chlorocarbonyl)phenyl)maleimide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[C:14](=[O:15])[CH:13]=[CH:12][C:11]2=[O:16])=[CH:6][CH:5]=1)(O)=[O:2].S(Cl)([Cl:19])=O>>[Cl:19][C:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[C:14](=[O:15])[CH:13]=[CH:12][C:11]2=[O:16])=[CH:6][CH:5]=1)=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=C1)N1C(C=CC1=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The excess thionyl chloride is distilled off
CUSTOM
Type
CUSTOM
Details
the residual product recrystallized from benzene

Outcomes

Product
Name
Type
product
Smiles
ClC(=O)C1=CC=C(C=C1)N1C(C=CC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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